

Stability and Degradation of N,N-bis(trideuteriomethyl)nitrous amide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-bis(trideuteriomethyl)nitrous amide*

Cat. No.: *B018138*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of **N,N-bis(trideuteriomethyl)nitrous amide**, also known as N-Nitrosodimethylamine-d6 (NDMA-d6). Given the limited direct research on the deuterated compound, this guide leverages extensive data available for its non-deuterated analog, N-nitrosodimethylamine (NDMA), to infer its stability profile and degradation mechanisms. The enhanced stability often associated with deuterated compounds suggests that the data presented for NDMA can be considered a conservative baseline for NDMA-d6.^[1]

Chemical Profile

Property	Value
Chemical Name	N,N-bis(trideuteriomethyl)nitrous amide
Synonyms	N-Nitrosodimethylamine-d6, NDMA-d6, Di(methyl-d3)amine, N-nitroso-
CAS Number	17829-05-9
Molecular Formula	C ₂ D ₆ N ₂ O
Molecular Weight	80.12 g/mol

Stability Profile

N-nitrosamines are generally considered to be relatively stable compounds.[2] Their degradation is influenced by factors such as pH, temperature, and exposure to light.

pH Stability

Nitrosamines are known to be stable at neutral and basic pH.[2] Denitrosation, a primary degradation pathway, typically occurs only in strongly acidic solutions (e.g., >1M strong acid). [2]

Thermal Stability

Studies on the long-term stability of volatile nitrosamines, including NDMA, in biological matrices have shown high stability at low temperatures. For instance, NDMA has been found to be stable for up to 358 days when stored at -70°C.[2] Short-term stability has been demonstrated for up to 24 days at temperatures as high as 20°C.[2] It is important to note that elevated temperatures can lead to the degradation of certain drug products containing amine functionalities, which can then form nitrosamines in the presence of nitrites.

Photostability

NDMA is susceptible to photolytic degradation.[3][4] It exhibits strong UV absorbance, leading to its decomposition upon exposure to ultraviolet light.[4] The degradation products of NDMA photolysis include methylamine, dimethylamine, nitrite, nitrate, and formate.[5]

Table 1: Summary of Expected Stability of **N,N-bis(trideuteriomethyl)nitrous amide** based on NDMA Data

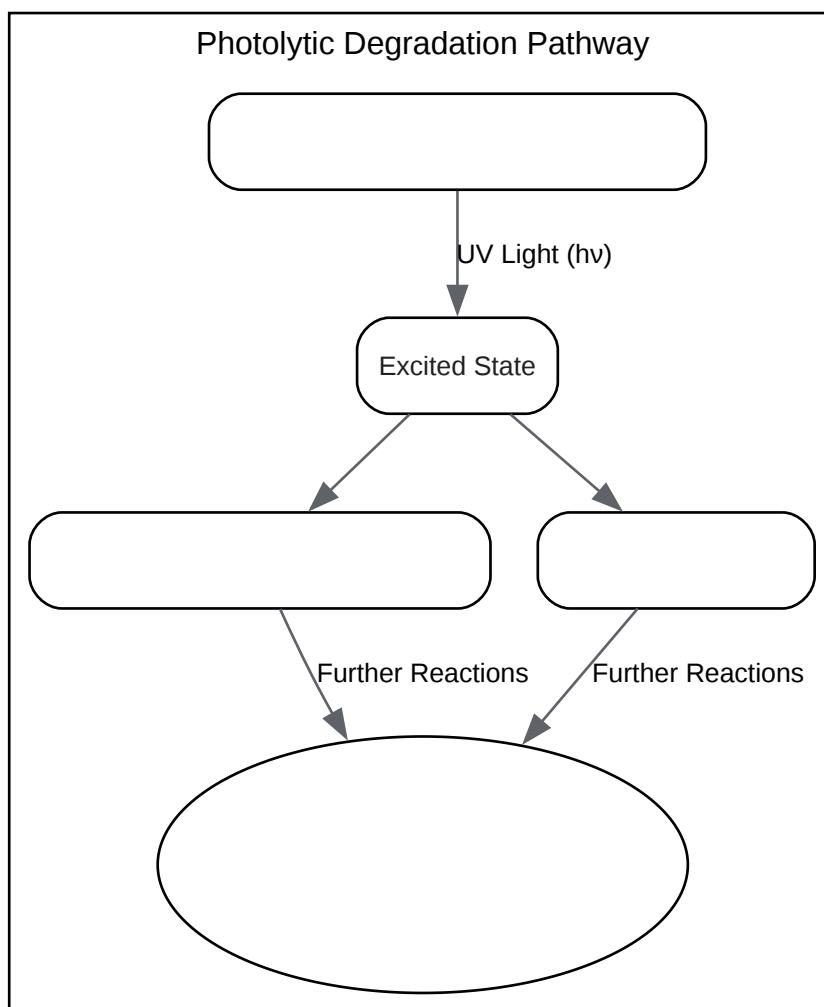
Condition	Expected Stability	Reference
pH	Stable in neutral and basic conditions; degradation in strong acid (>1M).	[2]
Temperature	Stable for extended periods at $\leq -20^{\circ}\text{C}$. Stable for at least 24 days at 20°C .	[2]
Light	Susceptible to degradation upon exposure to UV light.	[3][4]

Degradation Pathways

The degradation of **N,N-bis(trideuteriomethyl)nitrous amide** is expected to follow pathways similar to those of NDMA, primarily through photolysis and metabolism. The deuterium isotope effect may influence the rate of these reactions. Studies on the metabolism of NDMA have shown that deuteration can decrease its carcinogenicity and affect its metabolic activation, suggesting a slower rate of degradation in biological systems.[5][6][7]

Photolytic Degradation

Upon exposure to UV radiation, the N-NO bond in the molecule can undergo cleavage, leading to the formation of various degradation products.

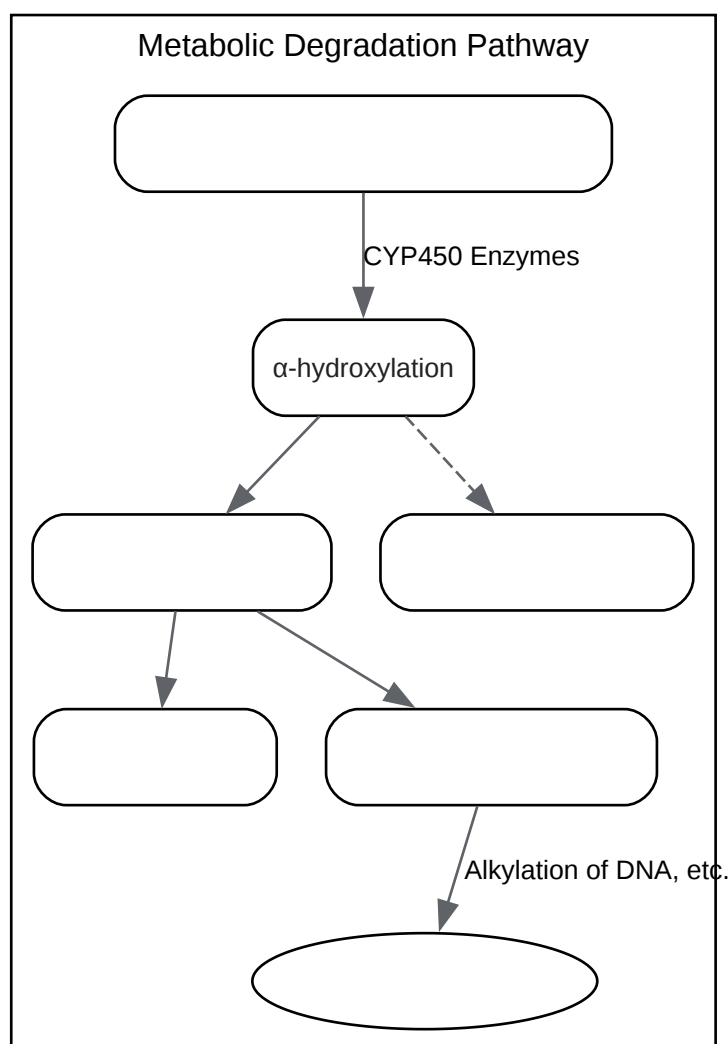


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Caption: Proposed photolytic degradation pathway for **N,N-bis(trideuteriomethyl)nitrous amide**.

Metabolic Degradation

In biological systems, the degradation is primarily enzymatic, involving cytochrome P450 enzymes. The deuterium isotope effect has been shown to slow down the metabolism of NDMA.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Proposed metabolic degradation pathway, highlighting the role of enzymatic action.

Experimental Protocols

The following sections outline recommended experimental protocols for assessing the stability and degradation of **N,N-bis(trideuteriomethyl)nitrous amide**. These are based on established methods for NDMA analysis and stability testing.

Synthesis of N,N-bis(trideuteriomethyl)nitrous amide

A common method for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[8] For the synthesis of the

deuterated compound, deuterated dimethylamine would be used as the starting material.

Materials:

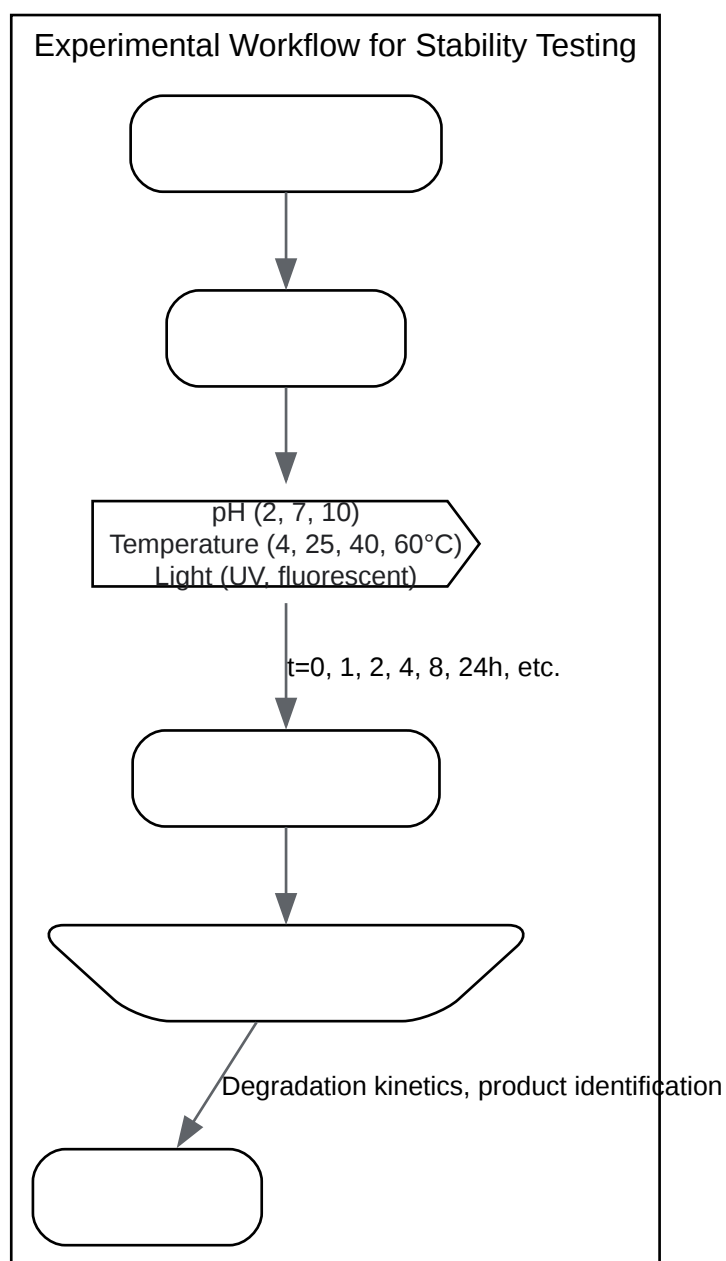
- Dimethylamine-d6 hydrochloride
- Sodium nitrite
- Hydrochloric acid
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Dissolve Dimethylamine-d6 hydrochloride in water.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in water while maintaining the low temperature.
- Acidify the reaction mixture with hydrochloric acid, keeping the temperature low.
- Allow the reaction to proceed for a specified time.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the product.
- Purify the product using appropriate chromatographic techniques.

Stability Testing Protocol

This protocol is designed to assess the stability of **N,N-bis(trideuteriomethyl)nitrous amide** under various stress conditions.



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Caption: A generalized workflow for conducting stability studies on the target compound.

Procedure:

- Preparation of Test Solutions: Prepare solutions of **N,N-bis(trideuteriomethyl)nitrous amide** in relevant solvents (e.g., water, methanol, drug formulation matrix) at a known concentration.

- Stress Conditions:
 - pH: Adjust the pH of aqueous solutions to acidic, neutral, and basic levels (e.g., pH 2, 7, and 10) using appropriate buffers.
 - Temperature: Store samples at various temperatures, including refrigerated (2-8°C), ambient (25°C/60% RH), and accelerated (40°C/75% RH) conditions.
 - Light: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. Protect control samples from light.
- Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly/monthly for long-term studies).
- Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the remaining amount of **N,N-bis(trideuteriomethyl)nitrous amide** and identify any degradation products. The use of a non-deuterated internal standard (NDMA) can aid in accurate quantification.
- Data Analysis: Calculate the degradation rate constants and half-life of the compound under each stress condition.

Analytical Method

A sensitive and specific analytical method is crucial for stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of nitrosamines.

Table 2: Example LC-MS/MS Parameters for Analysis

Parameter	Condition
LC Column	C18 reverse-phase column
Mobile Phase	Gradient of water and methanol/acetonitrile with formic acid
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Mass Spectrometer	Triple Quadrupole (QQQ)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Precursor ion (m/z of [M+H] ⁺) → Product ions

Conclusion

While direct experimental data on the stability and degradation of **N,N-bis(trideuteriomethyl)nitrous amide** is not readily available in the public domain, a robust understanding can be extrapolated from the extensive research on its non-deuterated analog, NDMA. The deuterated compound is expected to exhibit similar or enhanced stability. The primary degradation pathways are likely to be photolysis and, in biological systems, enzymatic metabolism, with the rates of these processes potentially being influenced by the deuterium isotope effect. The experimental protocols outlined in this guide provide a framework for generating the specific stability and degradation data required for regulatory submissions and to ensure the quality and safety of pharmaceutical products. Further experimental studies are essential to definitively characterize the stability and degradation profile of this specific molecule.

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